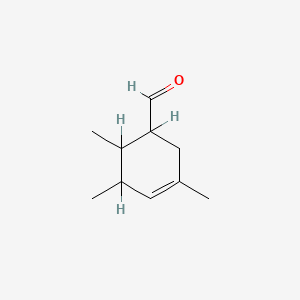
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde
Description
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is characterized by its fresh, green, leafy, clean, herbal, and chrysanthemum-like odor . This compound is used in various applications, including fragrances and flavorings.
Propriétés
Numéro CAS |
67634-07-5 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11/h4,6,8-10H,5H2,1-3H3 |
Clé InChI |
DEMWVPUIZCCHPT-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC(C1C)C=O)C |
SMILES canonique |
CC1C=C(CC(C1C)C=O)C |
Autres numéros CAS |
67634-07-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with an aldehyde group in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, meeting the demands of commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 3,5,6-Trimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 3,5,6-Trimethylcyclohex-3-ene-1-methanol.
Substitution: Substituted derivatives of the cyclohexene ring.
Applications De Recherche Scientifique
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mécanisme D'action
The mechanism of action of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in its observed effects .
Comparaison Avec Des Composés Similaires
- 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde
- 3,5,6-Trimethylcyclohex-3-ene-1-carboxaldehyde
Comparison: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and reactivity, making it valuable in specific applications such as fragrances and flavorings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


